3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

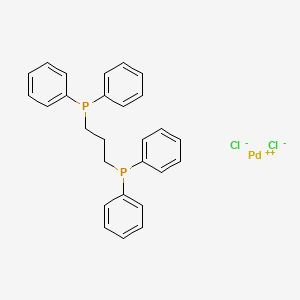

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride is a coordination complex widely used in organic synthesis. This compound, with the molecular formula C27H26Cl2P2Pd, is known for its role as a catalyst in various cross-coupling reactions, making it a valuable tool in the field of organometallic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of palladium(II) chloride with 1,3-bis(diphenylphosphino)propane. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with a focus on maintaining an inert atmosphere and using high-purity reagents to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

Heck Reaction: This reaction couples alkenes with aryl halides.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include aryl halides, boronic acids, and alkenes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide .

Major Products

The major products formed from these reactions are biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps, facilitating the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(triphenylphosphine)palladium(II) dichloride

- Tetrakis(triphenylphosphine)palladium(0)

- Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II)

Uniqueness

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride is unique due to its specific ligand environment, which provides a balance between steric and electronic properties. This balance enhances its catalytic activity and selectivity in various cross-coupling reactions compared to other palladium complexes .

Biologische Aktivität

3-Diphenylphosphanylpropyl(diphenyl)phosphane; palladium(II); dichloride, commonly referred to as dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), is a coordination compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structure and biological activity make it a subject of interest for researchers exploring its potential applications.

Molecular Characteristics

- Molecular Formula : C27H26Cl2P2Pd

- Molecular Weight : 589.77 g/mol

- CAS Number : 59831-02-6

- MDL Number : MFCD03844773

- InChI Key : LDFBXJODFADZBN-UHFFFAOYSA-L

Structural Representation

The compound features a palladium center coordinated by two diphenylphosphino groups and two chloride ligands. This arrangement contributes to its catalytic properties and potential biological activities.

Anticancer Properties

Recent studies have indicated that palladium complexes, including dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation.

Case Study: Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that treatment with this palladium complex led to a marked decrease in cell viability. The mechanism was attributed to the activation of caspase pathways, which are crucial for apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | ROS generation and caspase activation |

| HeLa (Cervical) | 12.5 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Case Study: Bacterial Inhibition

In vitro studies have shown that dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The complex can generate ROS, leading to oxidative stress in cells and subsequent apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, disrupting normal function and promoting cell death.

- Metal Coordination : The palladium center interacts with biomolecules, potentially altering their function and leading to therapeutic effects.

Eigenschaften

IUPAC Name |

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFBXJODFADZBN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Cl2P2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.